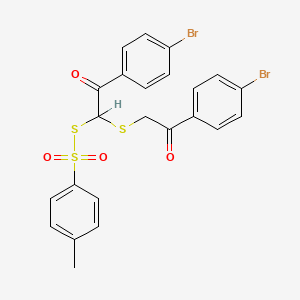
S-(2-(4-Bromophenyl)-1-((2-(4-bromophenyl)-2-oxoethyl)thio)-2-oxoethyl) 4-methylbenzenesulfonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-(4-Bromophenyl)-1-((2-(4-bromophenyl)-2-oxoethyl)thio)-2-oxoethyl) 4-methylbenzenesulfonothioate is a complex organic compound characterized by the presence of bromophenyl groups, oxoethyl groups, and a sulfonothioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-(4-Bromophenyl)-1-((2-(4-bromophenyl)-2-oxoethyl)thio)-2-oxoethyl) 4-methylbenzenesulfonothioate typically involves multiple steps. The initial step often includes the formation of the bromophenyl oxoethyl intermediate through a reaction between 4-bromobenzaldehyde and a suitable thiol reagent under controlled conditions. This intermediate is then reacted with 4-methylbenzenesulfonothioate in the presence of a catalyst to yield the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
S-(2-(4-Bromophenyl)-1-((2-(4-bromophenyl)-2-oxoethyl)thio)-2-oxoethyl) 4-methylbenzenesulfonothioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The bromophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted bromophenyl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, S-(2-(4-Bromophenyl)-1-((2-(4-bromophenyl)-2-oxoethyl)thio)-2-oxoethyl) 4-methylbenzenesulfonothioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating cellular processes and pathways.
Medicine
In medicine, the compound is being explored for its potential therapeutic applications. Its interactions with molecular targets suggest it could be developed into drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of S-(2-(4-Bromophenyl)-1-((2-(4-bromophenyl)-2-oxoethyl)thio)-2-oxoethyl) 4-methylbenzenesulfonothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- S-(2-(4-Bromophenyl)-1-((2-(4-bromophenyl)-2-oxoethyl)thio)-2-oxoethyl) 4-methylbenzenesulfonothioate
- 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichloromanganese dihydrate
- N-Acetyl-L-tryptophan
Uniqueness
This compound is unique due to its combination of bromophenyl and sulfonothioate groups. This structure imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
31377-95-4 |
|---|---|
Molekularformel |
C23H18Br2O4S3 |
Molekulargewicht |
614.4 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-2-(4-methylphenyl)sulfonylsulfanylethanone |
InChI |
InChI=1S/C23H18Br2O4S3/c1-15-2-12-20(13-3-15)32(28,29)31-23(22(27)17-6-10-19(25)11-7-17)30-14-21(26)16-4-8-18(24)9-5-16/h2-13,23H,14H2,1H3 |
InChI-Schlüssel |
MVCWXKQXAMOXOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)SC(C(=O)C2=CC=C(C=C2)Br)SCC(=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3h)-one](/img/structure/B12812773.png)
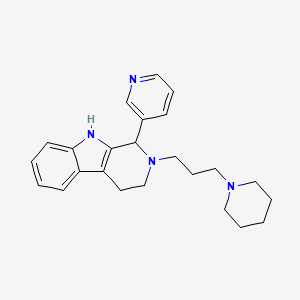
![2-((((3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)carbonyl)benzoic acid](/img/structure/B12812782.png)
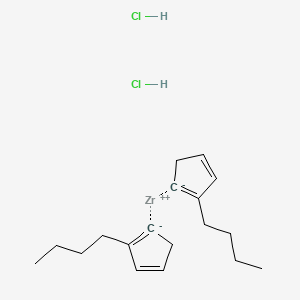
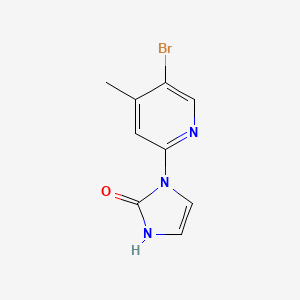

![3-(((2-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12812792.png)

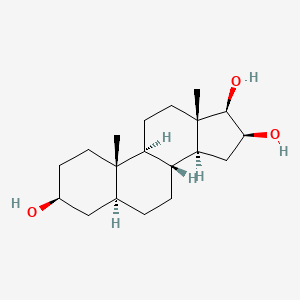
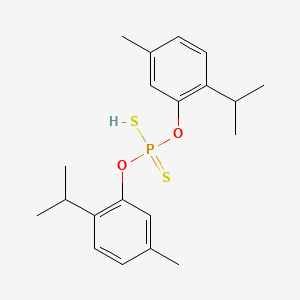
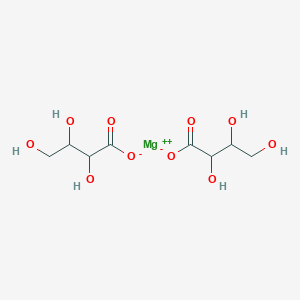
![6-(4-Methoxyphenyl)-6,9-diazaspiro[4.5]decane](/img/structure/B12812843.png)
![2-(Diethylamino)ethyl 4-{[1-(diethylamino)-3-hydroxypropan-2-yl]amino}benzoate](/img/structure/B12812851.png)

